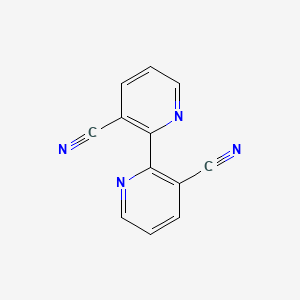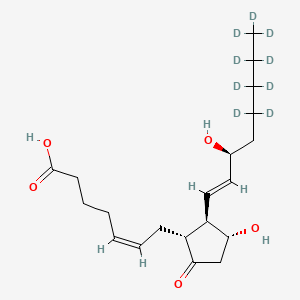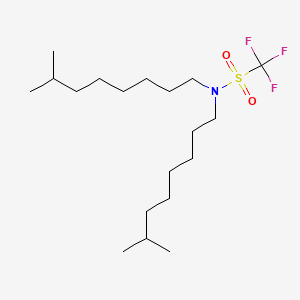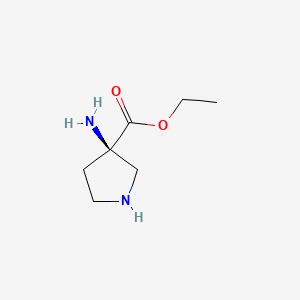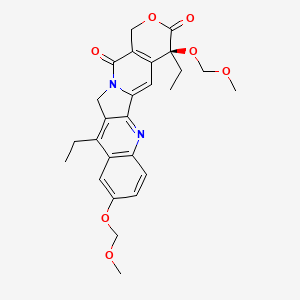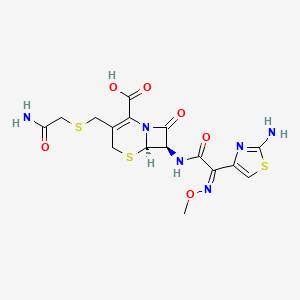
Desfuroyl Ceftiofur S-Acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desfuroyl Ceftiofur S-Acetamide is a metabolite related to Ceftiofur . It has the potential to be microbiologically active in swine muscle, kidney, liver, and fat . Its molecular formula is C16H18N6O6S3 and it has a molecular weight of 486.54 .
Synthesis Analysis
The synthesis of Desfuroyl Ceftiofur S-Acetamide involves the hydrolysis of the sample with dithioerythritol to produce desfuroylceftiofur, which is then derivatized by iodoacetamide .Molecular Structure Analysis
The molecular structure of Desfuroyl Ceftiofur S-Acetamide is represented by the formula C16H18N6O6S3 .Physical And Chemical Properties Analysis
Desfuroyl Ceftiofur S-Acetamide is an off-white low melting solid . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Determination of Ceftiofur Residues in Aquatic Animals
Desfuroyl Ceftiofur S-Acetamide is used in the determination of ceftiofur residues in aquatic animals like eel, flatfish, and shrimp . The sample is hydrolyzed with dithioerythritol to produce desfuroylceftiofur, which is then derivatized by iodoacetamide to obtain desfuroylceftiofur acetamide . The target analytes are confirmed and quantified using liquid chromatography-tandem mass spectrometry .
Determination of Ceftiofur Residues in Bovine and Swine Kidney and Muscle, and Bovine Milk
Desfuroyl Ceftiofur S-Acetamide is also used in determining ceftiofur-related residues in bovine and swine kidney and muscle, and bovine milk . The methods convert all desfuroyl-ceftiofur-related residues containing the intact β-lactam ring to desfuroylceftiofur acetamide to establish ceftiofur residues in tissues .
Extraction and Analysis of Ceftiofur-Related Residues
The compound is used in the extraction and analysis of ceftiofur-related residues . The desfuroylceftiofur is reacted with iodoacetamide to yield the stable desfuroylceftiofur acetamide derivative . The extract is then acidified and centrifuged prior to loading onto a C18 solid phase extraction cartridge .
Mécanisme D'action
Target of Action
Desfuroyl Ceftiofur S-Acetamide, a metabolite of Ceftiofur , primarily targets bacterial cell walls . It is particularly effective against both Gram-positive and Gram-negative bacteria .
Mode of Action
The compound exerts its antibacterial action by inhibiting bacterial cell wall synthesis . This disruption in the cell wall structure leads to bacterial cell death, making Desfuroyl Ceftiofur S-Acetamide a bactericidal agent .
Biochemical Pathways
Upon administration, Ceftiofur is rapidly absorbed and metabolized into Desfuroyl Ceftiofur . This metabolite retains the antibacterial activity of the parent compound .
Pharmacokinetics
Desfuroyl Ceftiofur S-Acetamide exhibits favorable pharmacokinetic properties. In a study conducted on Asian elephants, the mean maximum plasma concentration of Desfuroyl Ceftiofur S-Acetamide was 1.36 ± 0.74 μg/mL, detected at 47.18 ± 31.30 hours . The mean residence time from time 0 to infinity was 158.2 ± 90.2 hours, and the terminal elimination half-life associated with the slope of the terminal phase had a harmonic mean ± pseudo-SD of 83.36 ± 30.01 hours . These properties suggest that the compound has a long duration of action and good bioavailability.
Result of Action
The primary result of Desfuroyl Ceftiofur S-Acetamide’s action is the death of bacterial cells due to the disruption of their cell wall synthesis . This leads to a reduction in bacterial infections, making the compound effective for the treatment of various bacterial diseases .
Action Environment
The action of Desfuroyl Ceftiofur S-Acetamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or compounds that could potentially interact with it.
Propriétés
IUPAC Name |
(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZQZSMSRGAYQG-ZSDSSEDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747530 |
Source


|
| Record name | (6R,7R)-3-{[(2-Amino-2-oxoethyl)sulfanyl]methyl}-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120882-25-9 |
Source


|
| Record name | (6R,7R)-3-{[(2-Amino-2-oxoethyl)sulfanyl]methyl}-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)
